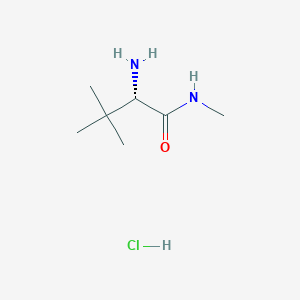

(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride

説明

This usually includes the compound’s systematic name, common names, and structural formula. It may also include its appearance and odor.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis

This involves understanding the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed.Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and reactivity.科学的研究の応用

Stereoselective Synthesis

- Stereoselective mono- and bis-homologation processes use (2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride as a key precursor. This compound is utilized in the synthesis of complex molecules like masked 4-amino-4-deoxy-L-ribose/L-arabinose and D-erythro-C20-sphingosine (Dondoni et al., 1988).

Peptide Synthesis

- The compound finds applications in peptide synthesis, particularly in the creation of esters of L-asparagine and L-glutamine. These esters are used as intermediates in the synthesis of various peptides (Stewart, 1967).

Synthesis of Anticonvulsants

- It serves as a foundation for synthesizing primary amino acid derivatives, showing promising anticonvulsant properties and the potential for pain attenuation (King et al., 2011).

Production of HIV Protease Inhibitors

- This chemical is used in the synthesis of key components for HIV protease inhibitors, demonstrating its significance in pharmaceutical research (Shibata et al., 1998).

Synthesis of Amino Acid Methyl Esters

- The compound plays a role in the preparation of amino acid methyl ester hydrochlorides, which are essential for various biochemical applications (Li & Sha, 2008).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information.

将来の方向性

This involves predicting or proposing future research directions. This could include new synthetic methods, new reactions, or new applications for the compound.

For a specific compound, you would need to consult the primary scientific literature or authoritative databases. Please note that not all compounds will have information available in all these categories. If you have a different compound or a more specific question about this compound, feel free to ask!

特性

IUPAC Name |

(2S)-2-amino-N,3,3-trimethylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-7(2,3)5(8)6(10)9-4;/h5H,8H2,1-4H3,(H,9,10);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKINSHAGISCSSV-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-N,3,3-trimethylbutanamide hydrochloride | |

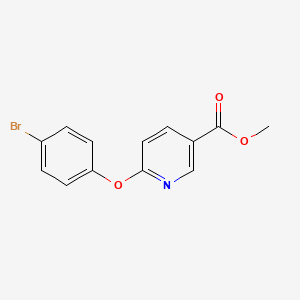

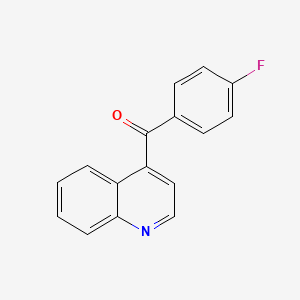

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)

![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)

![2,8-Difluoroindolo[3,2-b]carbazole](/img/structure/B1406329.png)